
1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine, also known as EF5, is a small molecule that has gained significant attention in scientific research due to its unique properties. EF5 is a hypoxia-specific marker that is used to identify and measure the level of hypoxia in tissues. Hypoxia is a condition in which the oxygen supply to a tissue is insufficient, and it has been linked to a range of diseases, including cancer. In
作用機序
1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine is a nitroimidazole derivative that is selectively reduced to an amine in hypoxic conditions. This reduction is catalyzed by nitroreductase enzymes, which are upregulated in hypoxic cells. The reduced form of 1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine is highly reactive and forms covalent adducts with thiol-containing proteins in hypoxic cells. This covalent binding allows 1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine to act as a hypoxia-specific marker.
Biochemical and Physiological Effects
1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells in vitro and in vivo by inducing apoptosis. 1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine has also been shown to enhance the efficacy of radiation therapy by sensitizing hypoxic tumor cells to radiation. Additionally, 1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine has several advantages for lab experiments. It is a specific and sensitive marker of hypoxia that can be used to measure the level of hypoxia in tissues. 1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine can be used in a range of preclinical and clinical studies to evaluate the efficacy of hypoxia-targeted therapies. However, 1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine also has some limitations. It requires specialized equipment and expertise to perform the assays, and the results can be affected by factors such as the timing of 1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine administration and the oxygen concentration in the tissue.
将来の方向性
There are several future directions for 1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine research. One area of focus is the development of new hypoxia-targeted therapies that can be used in combination with 1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine to improve the treatment of diseases such as cancer. Another area of focus is the development of new imaging techniques that can be used to visualize the level of hypoxia in tissues in real-time. Additionally, there is a need for further research to understand the mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine and to optimize its use in scientific research.
合成法
1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine can be synthesized using a multi-step process that involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with 2-furoyl chloride, followed by the reaction of the resulting intermediate with piperazine. The final product is then purified using column chromatography. This synthesis method has been optimized to produce high yields of pure 1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine.
科学的研究の応用
1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine has been extensively used in scientific research as a hypoxia-specific marker. It is used to measure the level of hypoxia in tissues, which is important in understanding the pathophysiology of diseases such as cancer. 1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine has been used in preclinical and clinical studies to assess the level of hypoxia in tumors and to evaluate the efficacy of hypoxia-targeted therapies.
特性
IUPAC Name |
[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-3-24-18-13-15(6-7-16(18)23-2)14-20-8-10-21(11-9-20)19(22)17-5-4-12-25-17/h4-7,12-13H,3,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATMPZCAMODSSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(3-Ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

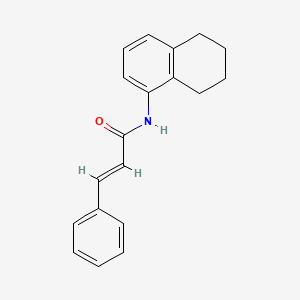
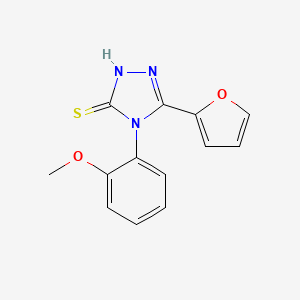


![3-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2H-chromen-2-one](/img/structure/B5724475.png)

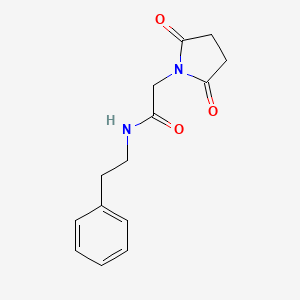
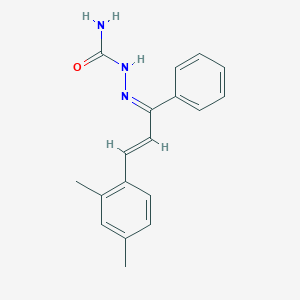


![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5724497.png)
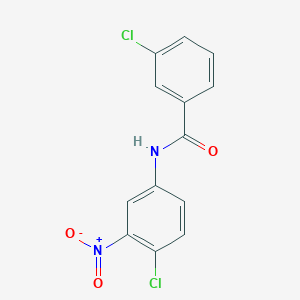
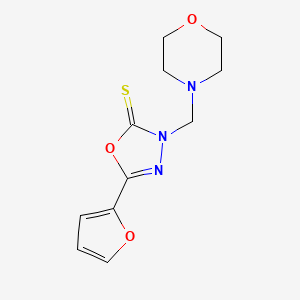
![N-[(5-chloro-1H-indol-3-yl)methyl]-3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5724525.png)